![molecular formula C18H21NO6 B11166727 N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11166727.png)
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine
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Overview
Description
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic organic compound belonging to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves multiple steps. One common method includes the following steps:
Formation of the chromen ring: The chromen ring is synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and a suitable ketone.
Substitution reactions: The chromen ring is then subjected to substitution reactions to introduce the propyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1. Anticancer Properties
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine exhibits significant anticancer activity. Studies indicate that derivatives of chromene compounds can inhibit the growth of various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound 1 | A172 glioma cells | 0.0074 | Patil et al. (2012) |
Compound 14 | MCF-7 breast cancer | Not specified | Pontes et al. (2018) |
Compound 15 | HT29 colon cancer | Not specified | Chauhan et al. (2020) |
These findings suggest that modifications in the chromene structure can enhance cytotoxicity against specific cancer types.
2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against α-glucosidase and tyrosinase, which are relevant in diabetes and skin pigmentation disorders, respectively:
Enzyme | Inhibition Type | IC50 (mM) | Reference |
---|---|---|---|
α-glucosidase | Inhibition | 4.90 | Dinparast et al. (2020) |
Tyrosinase | Moderate inhibition | 3.50 - 12.20 | Dinparast et al. (2020) |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antitumor Activity Assessment : A study evaluated a series of chromene derivatives against multiple cancer cell lines, revealing that specific substitutions significantly increased their potency against MCF-7 and A549 cells (Kandeel et al., 2013).
- Mechanistic Insights : Research utilizing in-silico docking studies provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression and metabolic pathways (Chauhan et al., 2020).
- Pharmacological Studies : Further pharmacological evaluations demonstrated the compound's ability to modulate key signaling pathways associated with tumor growth and metastasis, suggesting its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine can be compared with other similar compounds, such as:
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}valine: Similar structure but with valine instead of glycine.
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}isoleucine: Similar structure but with isoleucine instead of glycine.
(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetic acid: Similar chromen ring system but different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the glycine moiety, which may confer distinct biological and chemical properties.
Biological Activity
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine, also known as N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
Property | Details |
---|---|
Chemical Name | N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline |
CAS Number | 1009232-08-9 |
Molecular Formula | C21H27NO6 |
Molecular Weight | 389.44 g/mol |
Structure
The compound features a chromene backbone, which is known for its broad spectrum of biological activities. The presence of the propanoyl and glycine moieties enhances its potential for interaction with various biological targets.
Antioxidant Properties
Research indicates that compounds with a chromene structure exhibit significant antioxidant activities. The antioxidant potential is crucial for mitigating oxidative stress-related diseases. For instance, studies have shown that derivatives of chromenes can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . The interaction with tubulin has also been noted, leading to inhibited cell proliferation in various cancer cell lines .
Antimicrobial Activity
The compound shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Similar chromene derivatives have been reported to possess antibacterial properties, making them potential candidates for developing new antibiotics .
Anticholinesterase Activity
Cholinesterase inhibitors are crucial in treating neurodegenerative disorders such as Alzheimer's disease. Compounds related to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in neurotransmission .
The biological effects of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yloxy]propanoyl}glycine are attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Apoptosis Induction : By activating caspases, the compound can trigger programmed cell death in cancer cells, effectively reducing tumor growth.
- Enzyme Inhibition : The interaction with cholinesterases suggests a competitive inhibition mechanism, where the compound mimics the substrate of these enzymes.
Case Studies
- Study on Antioxidant Activity : A study involving chromene derivatives demonstrated significant DPPH radical scavenging activity, indicating potential use as an antioxidant agent in therapeutic formulations .
- Anticancer Evaluation : In vitro studies showed that related compounds could inhibit cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : A recent investigation revealed that derivatives of this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections caused by these pathogens.
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]acetic acid |
InChI |
InChI=1S/C18H21NO6/c1-4-5-12-8-16(22)25-17-10(2)14(7-6-13(12)17)24-11(3)18(23)19-9-15(20)21/h6-8,11H,4-5,9H2,1-3H3,(H,19,23)(H,20,21) |
InChI Key |
NMSIOKJAAOZBDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
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